molecular formula C21H34O2 B13410110 2alpha,17alpha-Dimethyl-17beta-hydroxy-5alpha-androstan-3-one

2alpha,17alpha-Dimethyl-17beta-hydroxy-5alpha-androstan-3-one

Cat. No.: B13410110
M. Wt: 318.5 g/mol
InChI Key: QCWCXSMWLJFBNM-GFTQMGSFSA-N
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Description

2alpha,17alpha-Dimethyl-17beta-hydroxy-5alpha-androstan-3-one, also known as 17alpha-Methyl-drostanolone or Methasterone, is a synthetic anabolic-androgenic steroid (AAS). This compound is known for its potent anabolic properties and relatively low androgenic effects. It has been used in various applications, including performance enhancement and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2alpha,17alpha-Dimethyl-17beta-hydroxy-5alpha-androstan-3-one typically involves the methylation of dihydrotestosterone (DHT). The process includes the following steps:

    Starting Material: Dihydrotestosterone (DHT).

    Methylation: Introduction of methyl groups at the 2alpha and 17alpha positions using methylating agents such as methyl iodide or dimethyl sulfate.

    Reduction: Reduction of the 3-keto group to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale methylation and reduction reactions.

    Purification: Techniques such as recrystallization and chromatography to obtain high-purity product.

    Quality Control: Ensuring the final product meets the required specifications through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

2alpha,17alpha-Dimethyl-17beta-hydroxy-5alpha-androstan-3-one undergoes various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a ketone using oxidizing agents like chromium trioxide (CrO3).

    Reduction: Reduction of the ketone group back to a hydroxyl group using reducing agents.

    Substitution: Introduction of different functional groups at specific positions on the steroid backbone.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide (CrO3), potassium permanganate (KMnO4).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Methylating Agents: Methyl iodide, dimethyl sulfate.

Major Products Formed

    Oxidation: Formation of this compound-3-one.

    Reduction: Regeneration of the original compound from its oxidized form.

    Substitution: Formation of various derivatives with different functional groups.

Scientific Research Applications

2alpha,17alpha-Dimethyl-17beta-hydroxy-5alpha-androstan-3-one has been extensively studied for its applications in:

    Chemistry: Used as a reference standard in analytical chemistry for the development of detection methods.

    Biology: Studied for its effects on muscle growth and development in animal models.

    Medicine: Investigated for potential therapeutic uses in conditions like muscle wasting and osteoporosis.

    Industry: Utilized in the development of performance-enhancing supplements and pharmaceuticals.

Mechanism of Action

The compound exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression that promote anabolic effects such as increased protein synthesis and muscle growth. The molecular targets include:

    Androgen Receptors: Primary targets for the anabolic effects.

    Pathways Involved: Activation of the androgen receptor signaling pathway, leading to downstream effects on muscle protein synthesis and growth.

Comparison with Similar Compounds

Similar Compounds

    Methyldrostanolone (Superdrol): Another potent anabolic steroid with similar structure and effects.

    Dymethazine: A prohormone that converts to 2alpha,17alpha-Dimethyl-17beta-hydroxy-5alpha-androstan-3-one in the body.

    Oxymetholone (Anadrol): A synthetic anabolic steroid with potent anabolic effects but higher androgenic activity.

Uniqueness

This compound is unique due to its high anabolic-to-androgenic ratio, making it effective for muscle growth with fewer androgenic side effects compared to other steroids. Its methylation at the 2alpha and 17alpha positions also enhances its oral bioavailability and stability.

Properties

Molecular Formula

C21H34O2

Molecular Weight

318.5 g/mol

IUPAC Name

(2R,5S,10S,13S,14S,17S)-17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H34O2/c1-13-12-19(2)14(11-18(13)22)5-6-15-16(19)7-9-20(3)17(15)8-10-21(20,4)23/h13-17,23H,5-12H2,1-4H3/t13-,14+,15?,16?,17+,19+,20+,21+/m1/s1

InChI Key

QCWCXSMWLJFBNM-GFTQMGSFSA-N

Isomeric SMILES

C[C@@H]1C[C@]2([C@@H](CCC3C2CC[C@]4([C@H]3CC[C@]4(C)O)C)CC1=O)C

Canonical SMILES

CC1CC2(C(CCC3C2CCC4(C3CCC4(C)O)C)CC1=O)C

Origin of Product

United States

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